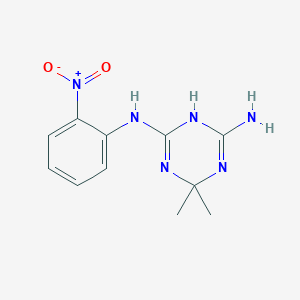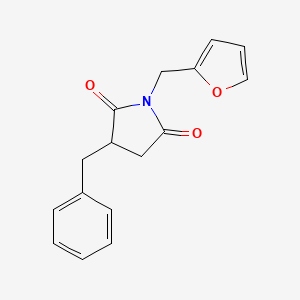
6,6-dimethyl-N~2~-(2-nitrophenyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine
Descripción general
Descripción
Synthesis Analysis
The synthesis of triazine derivatives involves condensation, nitration, amination reactions, and specific reactants like cyanuric chloride and dichloroaniline. These methods yield triazines with high nitrogen content, indicating their potential as thermally stable explosives and pharmaceuticals (Bapat, Sikder, Mehilal, Polke, & Agrawal, 2000).
Molecular Structure Analysis
The molecular structure of triazine derivatives has been analyzed using techniques such as single-crystal X-ray diffraction and density functional theory (DFT). These analyses reveal the conformation and electron distribution within the molecules, providing insights into their stability and reactivity (Geng, Zhao, Xu, Cao, Hu, & Gong, 2023).
Chemical Reactions and Properties
Triazine derivatives undergo various chemical reactions, including deprotonation, azide-tetrazole tautomerization, and interactions with electrophilic agents. These reactions can lead to the formation of new energetic materials and have implications in the synthesis of novel antibiotics (Chapyshev & Ushakov, 2015).
Physical Properties Analysis
The physical properties of triazine derivatives, such as their crystal structures and thermal behavior, are crucial for understanding their stability and potential applications. These properties are influenced by the molecular conformation and intermolecular interactions within the compounds (Pan & Jian, 2009).
Chemical Properties Analysis
The chemical properties of triazine derivatives, including their reactivity and interaction with biological targets, are of significant interest. Studies have shown that these compounds can act as inhibitors against specific enzymes, indicating their potential as pharmaceutical agents (Srinivasan, Tonddast-Navaei, & Skolnick, 2015).
Propiedades
IUPAC Name |
4,4-dimethyl-2-N-(2-nitrophenyl)-1H-1,3,5-triazine-2,6-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O2/c1-11(2)15-9(12)14-10(16-11)13-7-5-3-4-6-8(7)17(18)19/h3-6H,1-2H3,(H4,12,13,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVJSVJORVDPHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(NC(=N1)NC2=CC=CC=C2[N+](=O)[O-])N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-dimethyl-2-N-(2-nitrophenyl)-1H-1,3,5-triazine-2,6-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[tert-butyl(methyl)amino]ethyl (4-fluorophenoxy)acetate hydrochloride](/img/structure/B4017247.png)
![N-[1-(hydroxymethyl)cyclopentyl]-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B4017262.png)
![4-[2-nitro-5-(4-phenyl-1-piperazinyl)phenyl]morpholine](/img/structure/B4017265.png)
![methyl 2-{[2-(benzoylamino)benzoyl]amino}butanoate](/img/structure/B4017275.png)
![4-{[(1,1-dioxidotetrahydro-3-thienyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4017283.png)


![8-(2-methoxyisonicotinoyl)tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4017303.png)
![2-imino-5-oxo-1-(2-phenylethyl)-N-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4017311.png)

![2-[(2-aminophenyl)thio]-N-(diphenylmethyl)acetamide](/img/structure/B4017332.png)
![N-{2-oxo-2-[2-(3-phenylpropyl)-4-morpholinyl]ethyl}acetamide](/img/structure/B4017335.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4017338.png)